Methyl ((S)-2-((2S,4S)-2-(5-(5'-chloro-4'-(6-((R)-2-methyl-4-pivaloylpiperazin-1-yl)nicotinamido)-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)-4-methylpyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate
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Overview
Description
Methyl ((S)-2-((2S,4S)-2-(4-(5’-chloro-4’-(6-(®-2-Methyl-4-pivaloylpiperazin-1-yl)nicotinamido)-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)-4-methylpyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate is a complex organic compound with a multifaceted structure
Preparation Methods
The synthesis of Methyl ((S)-2-((2S,4S)-2-(4-(5’-chloro-4’-(6-(®-2-Methyl-4-pivaloylpiperazin-1-yl)nicotinamido)-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)-4-methylpyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically includes:
Formation of the biphenyl core: This step involves coupling reactions to form the biphenyl structure.
Introduction of functional groups: Various functional groups, such as the trifluoromethoxy and chloro groups, are introduced through substitution reactions.
Formation of the imidazole ring: This involves cyclization reactions to form the imidazole ring.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Final assembly: The final compound is assembled through a series of condensation and coupling reactions.
Chemical Reactions Analysis
Methyl ((S)-2-((2S,4S)-2-(4-(5’-chloro-4’-(6-(®-2-Methyl-4-pivaloylpiperazin-1-yl)nicotinamido)-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)-4-methylpyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrrolidine rings.
Reduction: Reduction reactions can occur at the imidazole ring and the carbonyl groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the biphenyl and imidazole rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Scientific Research Applications
Methyl ((S)-2-((2S,4S)-2-(4-(5’-chloro-4’-(6-(®-2-Methyl-4-pivaloylpiperazin-1-yl)nicotinamido)-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)-4-methylpyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Pharmacology: Research focuses on its interactions with various biological targets and its potential as a drug candidate.
Chemical Biology: The compound is used as a tool to study biological processes and pathways.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl ((S)-2-((2S,4S)-2-(4-(5’-chloro-4’-(6-(®-2-Methyl-4-pivaloylpiperazin-1-yl)nicotinamido)-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)-4-methylpyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl ((S)-2-((2S,4S)-2-(4-(5’-chloro-4’-(6-(®-2-Methyl-4-pivaloylpiperazin-1-yl)nicotinamido)-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)-4-methylpyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate can be compared with other similar compounds, such as:
Nicotinamide derivatives: These compounds share the nicotinamide moiety and have similar biological activities.
Imidazole derivatives: Compounds with an imidazole ring often have comparable pharmacological properties.
Biphenyl derivatives: These compounds share the biphenyl core and can have similar chemical reactivity.
The uniqueness of Methyl ((S)-2-((2S,4S)-2-(4-(5’-chloro-4’-(6-(®-2-Methyl-4-pivaloylpiperazin-1-yl)nicotinamido)-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl)-4-methylpyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C46H54ClF3N8O7 |
---|---|
Molecular Weight |
923.4 g/mol |
IUPAC Name |
methyl N-[(1S)-2-[(2S,4S)-2-[5-[4-[5-chloro-4-[[6-[(2R)-4-(2,2-dimethylpropanoyl)-2-methylpiperazin-1-yl]pyridine-3-carbonyl]amino]-2-(trifluoromethoxy)phenyl]phenyl]-1H-imidazol-2-yl]-4-methylpyrrolidin-1-yl]-1-(oxan-4-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C46H54ClF3N8O7/c1-26-19-36(58(24-26)42(60)39(55-44(62)63-6)30-13-17-64-18-14-30)40-52-23-35(53-40)29-9-7-28(8-10-29)32-20-33(47)34(21-37(32)65-46(48,49)50)54-41(59)31-11-12-38(51-22-31)57-16-15-56(25-27(57)2)43(61)45(3,4)5/h7-12,20-23,26-27,30,36,39H,13-19,24-25H2,1-6H3,(H,52,53)(H,54,59)(H,55,62)/t26-,27+,36-,39-/m0/s1 |
InChI Key |
QCJHQDPPKXRIOX-HGLYATPPSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](N(C1)C(=O)[C@H](C2CCOCC2)NC(=O)OC)C3=NC=C(N3)C4=CC=C(C=C4)C5=CC(=C(C=C5OC(F)(F)F)NC(=O)C6=CN=C(C=C6)N7CCN(C[C@H]7C)C(=O)C(C)(C)C)Cl |
Canonical SMILES |
CC1CC(N(C1)C(=O)C(C2CCOCC2)NC(=O)OC)C3=NC=C(N3)C4=CC=C(C=C4)C5=CC(=C(C=C5OC(F)(F)F)NC(=O)C6=CN=C(C=C6)N7CCN(CC7C)C(=O)C(C)(C)C)Cl |
Origin of Product |
United States |
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